Cas no 57436-91-6 (5-Quinoxalinamine, 6-nitro-)
5-Quinoxalinamine, 6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 5-Quinoxalinamine, 6-nitro-
- 6-nitroquinoxalin-5-amine
- DTXSID60524914
- SCHEMBL9499655
- E87970
- 57436-91-6
- AKOS015904803
- 5-Amino-6-nitroquinoxaline
- 6-nitro-5-quinoxalinamine
- CNCRRABYYAOEEV-UHFFFAOYSA-N
- (6-nitro-quinoxalin-5-yl)-amine
- MFCD21339783
- DB-399715
-
- Inchi: 1S/C8H6N4O2/c9-7-6(12(13)14)2-1-5-8(7)11-4-3-10-5/h1-4H,9H2
- InChI Key: CNCRRABYYAOEEV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2C(C=1N)=NC=CN=2)=O
Computed Properties
- Exact Mass: 190.04918
- Monoisotopic Mass: 190.04907545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 97.6Ų
Experimental Properties
- PSA: 94.94
5-Quinoxalinamine, 6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A411497-250mg |
6-Nitroquinoxalin-5-amine |
57436-91-6 | 97% | 250mg |
$42.0 | 2025-03-03 | |
| Ambeed | A411497-1g |
6-Nitroquinoxalin-5-amine |
57436-91-6 | 97% | 1g |
$113.0 | 2025-03-03 | |
| Ambeed | A411497-5g |
6-Nitroquinoxalin-5-amine |
57436-91-6 | 97% | 5g |
$400.0 | 2025-03-03 | |
| Ambeed | A411497-25g |
6-Nitroquinoxalin-5-amine |
57436-91-6 | 97% | 25g |
$320.0 | 2024-05-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X193449A-5g |
5-Quinoxalinamine, 6-nitro- |
57436-91-6 | 0.97 | 5g |
¥874.8 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X193449A-1g |
5-Quinoxalinamine, 6-nitro- |
57436-91-6 | 0.97 | 1g |
¥250.2 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X193449A-25g |
5-Quinoxalinamine, 6-nitro- |
57436-91-6 | 0.97 | 25g |
¥3056.4 | 2024-07-24 | |
| abcr | AB601536-1g |
6-Nitroquinoxalin-5-amine; . |
57436-91-6 | 1g |
€232.40 | 2025-04-17 | ||
| abcr | AB601536-5g |
6-Nitroquinoxalin-5-amine; . |
57436-91-6 | 5g |
€660.00 | 2025-04-17 | ||
| abcr | AB601536-25g |
6-Nitroquinoxalin-5-amine; . |
57436-91-6 | 25g |
€536.30 | 2024-07-24 |
5-Quinoxalinamine, 6-nitro- Suppliers
5-Quinoxalinamine, 6-nitro- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-Quinoxalinamine, 6-nitro-
5-Quinoxalinamine, 6-nitro- (CAS No. 57436-91-6): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
5-Quinoxalinamine, 6-nitro-, identified by its Chemical Abstracts Service (CAS) number 57436-91-6, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to the quinoxaline family, a class of molecules known for their diverse pharmacological properties and structural versatility. The presence of a nitro group at the 6-nitro- position introduces unique electronic and steric characteristics, making it a valuable scaffold for further chemical modifications and biological evaluations.
The quinoxaline core is a fused bicyclic system consisting of a benzene ring and a pyrazine ring, which provides a rigid framework conducive to various functionalization strategies. In recent years, 5-Quinoxalinamine, 6-nitro- has been explored as a potential intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its structural motif is reminiscent of several known pharmacophores, suggesting its utility in drug discovery initiatives.
Recent studies have highlighted the compound's relevance in the development of novel therapeutic agents. For instance, researchers have investigated its derivatives as inhibitors of enzymes implicated in cancer progression. The nitro group on the 6-nitro- position serves as a handle for further chemical transformations, such as reduction to an amine or diazotization, enabling the introduction of additional pharmacological functionalities. These modifications have led to the identification of analogs with enhanced binding affinity and improved metabolic stability.
In the realm of medicinal chemistry, 5-Quinoxalinamine, 6-nitro- has been scrutinized for its potential role in modulating neurotransmitter systems. Preliminary in vitro studies suggest that certain derivatives may interact with receptors or enzymes involved in pain perception and mood regulation. This aligns with the broader effort to develop next-generation therapeutics that address central nervous system (CNS) disorders with greater specificity and fewer side effects.
The synthesis of 5-Quinoxalinamine, 6-nitro- typically involves multi-step organic reactions starting from readily available precursors. The introduction of the nitro group at the 6-nitro- position is often achieved through electrophilic aromatic substitution reactions, which can be optimized for high yield and purity. Advances in synthetic methodologies have enabled more efficient access to this compound, facilitating its use in both academic research and industrial applications.
From a chemical biology perspective, 5-Quinoxalinamine, 6-nitro- serves as a model system for understanding structure-activity relationships (SAR) within the quinoxaline scaffold. By systematically varying substituents around the core ring system, researchers can gain insights into how molecular features influence biological activity. This approach has been instrumental in identifying lead compounds for further optimization.
The growing interest in 5-Quinoxalinamine, 6-nitro- is also driven by its potential as a building block for more complex molecular architectures. Its ability to undergo diverse chemical transformations makes it a versatile intermediate in synthetic chemistry. Moreover, its incorporation into larger scaffolds has led to novel compounds with promising biological profiles.
Future research directions may explore the use of computational modeling to predict the biological activity of derivatives of 5-Quinoxalinamine, 6-nitro- before experimental synthesis. Such computational strategies can accelerate drug discovery pipelines by identifying promising candidates early in the process. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound.
In conclusion,5-Quinoxalinamine, 6-nitro-(CAS No. 57436-91-6) represents a compelling subject of study in chemical biology and medicinal chemistry. Its unique structural features and functional versatility make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound,5-quinoxalinamine, 6-nitro, derivatives are likely to play an increasingly important role in addressing complex biological challenges.
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